![molecular formula C19H17NO4 B14171598 {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid CAS No. 924635-02-9](/img/structure/B14171598.png)
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid is a complex organic compound that features an indole core structure Indole derivatives are significant in various fields due to their biological activities and presence in natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid typically involves multiple steps, starting from commercially available materials. One common method involves the protection of the indole nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to meet industrial standards, ensuring the compound’s consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to the compound’s observed effects. The benzyloxycarbonyl group can also play a role in protecting the molecule from rapid degradation, enhancing its stability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
- Nα-[(2S)-2-{[(S)-(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide
Uniqueness
What sets {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid apart is its indole core, which is a versatile scaffold in medicinal chemistry. The presence of the benzyloxycarbonyl group adds to its stability and potential for further functionalization, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
924635-02-9 |
|---|---|
Molekularformel |
C19H17NO4 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
2-(5-methyl-1-phenylmethoxycarbonylindol-3-yl)acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-13-7-8-17-16(9-13)15(10-18(21)22)11-20(17)19(23)24-12-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
ICLMLEXUEROXMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


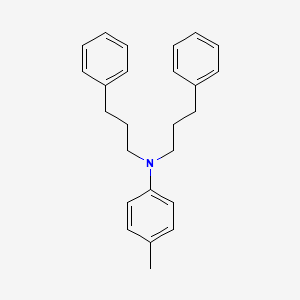
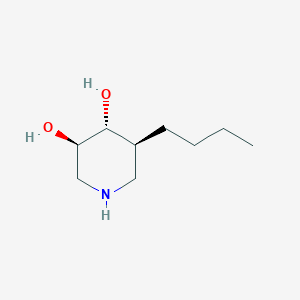
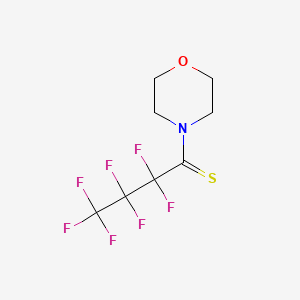
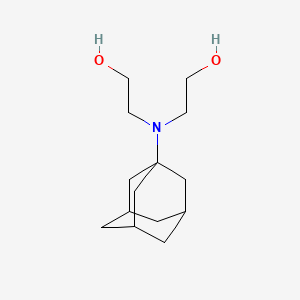
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)
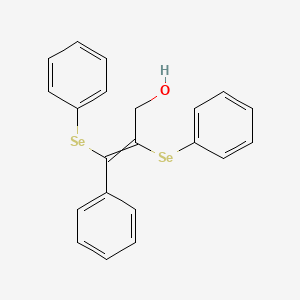

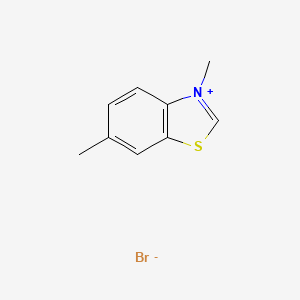
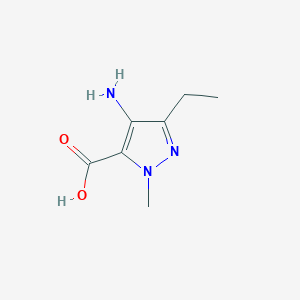

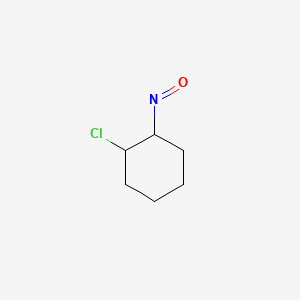
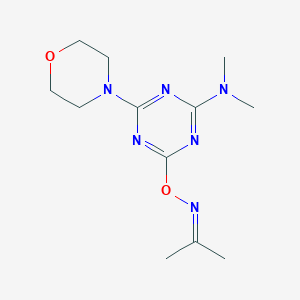
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
